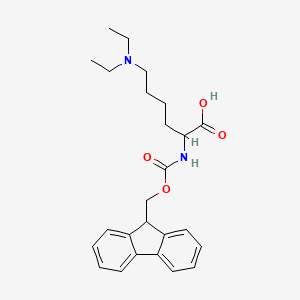

N6,N6-Diethyl-N2-Fmoc-L-Lysine

Description

N6,N6-Diethyl-N2-Fmoc-L-Lysine is a modified lysine derivative widely used in peptide synthesis and biochemical research. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino (N2) position and diethyl substituents on the ε-amino (N6) position. The Fmoc group serves as a temporary protecting group, removable under basic conditions, while the N6-diethyl modification provides steric and electronic alterations that influence solubility, reactivity, and interaction with biological targets . This dual-functionalization makes it valuable for creating peptides with tailored properties, such as enhanced stability or site-specific conjugation.

Properties

Molecular Formula |

C25H32N2O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

6-(diethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C25H32N2O4/c1-3-27(4-2)16-10-9-15-23(24(28)29)26-25(30)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,30)(H,28,29) |

InChI Key |

FVBQAVPFESVJFN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Diethyl-N2-Fmoc-L-Lysine typically involves multiple steps of organic reactions. One common method is to protect the amino group (NH2) and the carboxyl group (COOH) of lysine using Fmoc and diethyl groups, respectively. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of N6,N6-Diethyl-N2-Fmoc-L-Lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: N6,N6-Diethyl-N2-Fmoc-L-Lysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amine.

Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used for Fmoc removal.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products: The major products formed from these reactions include the free amine, substituted derivatives, and oxidized products .

Scientific Research Applications

Chemistry: N6,N6-Diethyl-N2-Fmoc-L-Lysine is widely used in peptide synthesis as a protected lysine derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: In medicinal chemistry, N6,N6-Diethyl-N2-Fmoc-L-Lysine is used in the development of peptide-based drugs. It helps in enhancing the stability and bioavailability of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

Mechanism of Action

The mechanism of action of N6,N6-Diethyl-N2-Fmoc-L-Lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides chemical stability and prevents unwanted side reactions during peptide chain elongation. The diethyl groups enhance the solubility and reactivity of the compound, facilitating efficient peptide synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N6,N6-Diethyl-N2-Fmoc-L-Lysine with other N6-modified Fmoc-protected lysine derivatives:

*Calculated based on molecular formulas.

Key Observations:

Stability :

- The N6-diethyl group offers greater stability under acidic conditions compared to acid-labile groups like Mmt .

- In contrast, N6-propargyloxycarbonyl derivatives enable bioorthogonal reactions but require careful handling due to copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Solubility :

- Bulky substituents like Mmt reduce aqueous solubility but improve compatibility with organic solvents during synthesis .

- Diethyl and dimethyl groups balance moderate hydrophobicity, making them suitable for mixed solvent systems (e.g., DMF/water) .

Biological Interactions :

- Diethylation at N6 may mimic post-translational lysine modifications, such as alkylation, which are studied in epigenetic regulation .

- Acetylated derivatives (e.g., N6-Acetyl-N2-Fmoc-L-Lysine) are used to model lysine acetylation in histones .

B. Comparison with N6-Mmt and N6-Propargyl Derivatives

- N6-Mmt-N2-Fmoc-L-Lysine : Used in convergent peptide synthesis due to its orthogonal protection strategy. However, its large size can hinder coupling reactions in sterically demanding environments .

- N6-Propargyloxycarbonyl-N2-Fmoc-L-Lysine : Enables site-specific conjugation of peptides to azide-modified biomolecules or surfaces, as demonstrated in click chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.